

Application Notes and Protocols for 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Fluoro-5-methylphenyl)acetonitrile

Cat. No.: B1303432

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Disclaimer: No specific Safety Data Sheet (SDS) for **2-(3-Fluoro-5-methylphenyl)acetonitrile** is publicly available. The following information is synthesized from data on structurally similar compounds and should be used as a guideline for experienced researchers. A thorough risk assessment should be conducted before handling this compound.

Introduction

2-(3-Fluoro-5-methylphenyl)acetonitrile is a substituted aromatic nitrile. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of a fluorine atom and a methyl group on the phenyl ring can influence the compound's reactivity, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.[2] Fluorine-containing aromatics are integral to a wide range of drugs, including anti-inflammatory agents, analgesics, and antibacterials.[2]

Representative Safety and Hazard Information

The following tables summarize the likely hazards and properties of **2-(3-Fluoro-5-methylphenyl)acetonitrile** based on data from analogous compounds.

GHS Hazard Classification (Representative)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

This classification is based on data for similar substituted phenylacetonitriles.[3]

Physical and Chemical Properties (Predicted)

Property	Value	Source (Analogous Compounds)
Molecular Formula	C ₉ H ₈ FN	[4]
Molecular Weight	149.16 g/mol	[4]
Appearance	Colorless to light-colored liquid or solid	[3]
Solubility	Soluble in most organic solvents (e.g., ethanol, ether)	[3]
Storage Temperature	2-8°C, sealed in a dry environment	[5]

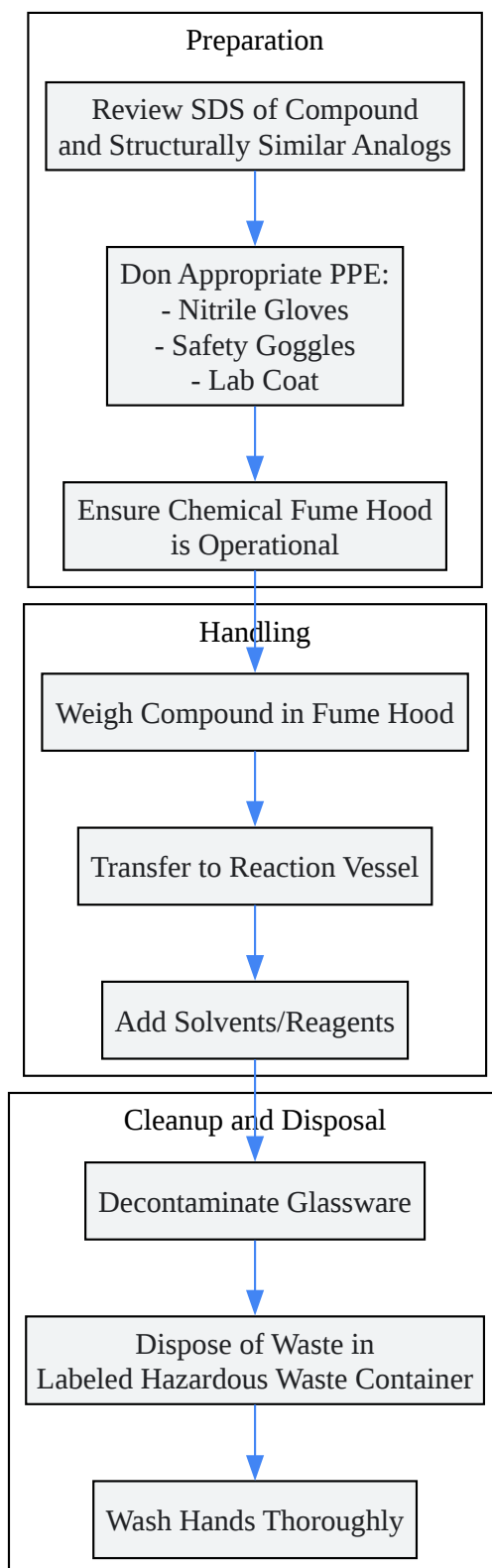
Toxicological Information (Inferred)

The toxicity of fluorinated aromatic compounds can vary.[2] Nitriles as a class are considered toxic and can release hydrogen cyanide upon combustion.[6] Chronic exposure to some fluorinated compounds has been a subject of toxicological studies.[7][8]

Experimental Protocols

Standard Handling Protocol for Hazardous Chemicals

This protocol outlines the general procedure for handling potentially hazardous chemicals like substituted phenylacetonitriles.



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Caption: General laboratory workflow for handling hazardous chemicals.

Personal Protective Equipment (PPE)

- **Gloves:** Wear nitrile gloves. Be aware that no glove material offers indefinite protection. Change gloves frequently and immediately if contaminated.
- **Eye Protection:** Chemical safety goggles are mandatory.
- **Skin and Body Protection:** A flame-retardant lab coat should be worn. Ensure full coverage of arms.
- **Respiratory Protection:** Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Storage and Disposal

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.^[9] Recommended storage is at 2-8°C.^[5]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

First Aid Measures

- **If Inhaled:** Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- **In Case of Skin Contact:** Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
- **In Case of Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
- **If Swallowed:** Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

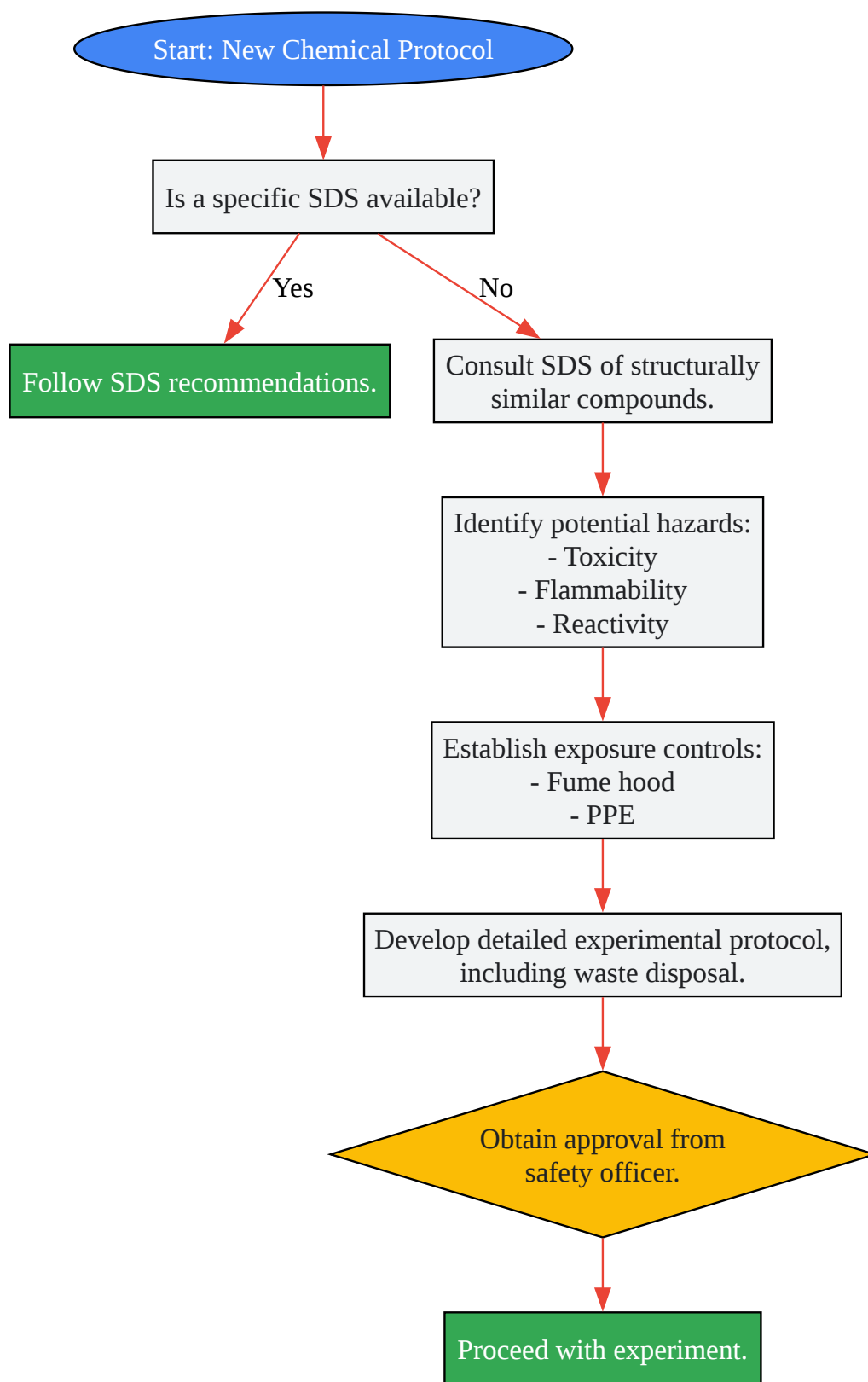
Protocol for a Representative Reaction: Hydrolysis to a Primary Amide

Substituted phenylacetonitriles can be hydrolyzed to the corresponding amides. The following is a general protocol adapted from procedures for similar compounds.^[10]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylacetonitrile in a 1:9 mixture of methanol and dioxane.
- **Reagent Addition:** Add one equivalent of sodium hydroxide, dissolved in methanol, to the reaction mixture.
- **Reaction:** Heat the mixture to reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid.
- **Extraction:** Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Risk Assessment and Reactivity

A thorough risk assessment is crucial before using any new or uncharacterized chemical.

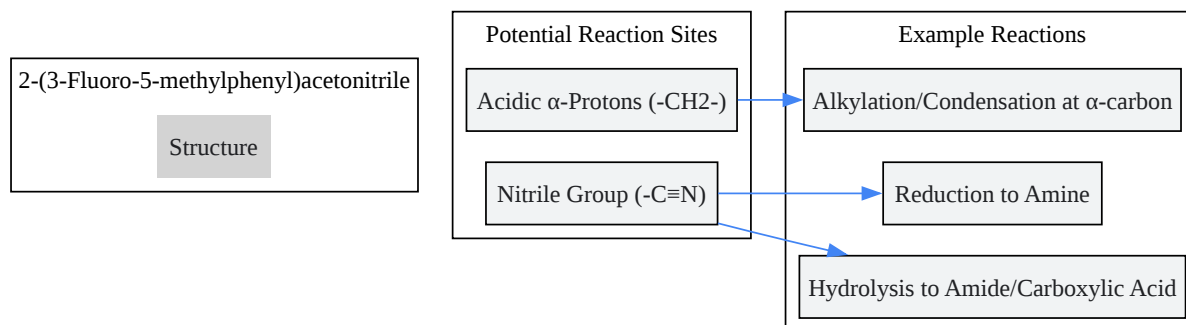


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Caption: Decision-making workflow for chemical risk assessment.

Chemical Reactivity

The nitrile group and the benzylic protons are the primary sites of reactivity in **2-(3-Fluoro-5-methylphenyl)acetonitrile**.



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- To cite this document: BenchChem. [Application Notes and Protocols for 2-(3-Fluoro-5-methylphenyl)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303432#2-3-fluoro-5-methylphenyl-acetonitrile-safety-data-sheet-sds-information]

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